molecular formula C18H20F3N3O2S B2416959 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1235321-55-7

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2416959
CAS No.: 1235321-55-7
M. Wt: 399.43
InChI Key: LGKBFQLMFPCQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a combination of pyridine, piperidine, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the pyridin-2-ylpiperidine intermediate: This can be achieved by reacting pyridine with piperidine under suitable conditions.

    Introduction of the benzenesulfonamide group: The intermediate is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyridine or piperidine rings.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide:

Uniqueness

The presence of the trifluoromethyl group in N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a therapeutic agent.

Properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2S/c19-18(20,21)15-4-6-16(7-5-15)27(25,26)23-13-14-8-11-24(12-9-14)17-3-1-2-10-22-17/h1-7,10,14,23H,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKBFQLMFPCQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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